Benzododecinium dihydrate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H43ClNO2+ |
|---|---|
Molecular Weight |
377.0 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;; |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Benzododecinium (B84619) Hydrochloride
The primary and most well-established method for synthesizing benzododecinium chloride, the parent compound of its dihydrate hydrochloride salt, is through the quaternization of a tertiary amine. This reaction, a variation of the Menshutkin reaction, forms the cornerstone of its industrial production.
Alkylation and Benzylation Strategies
The core of the synthesis involves the reaction between N,N-dimethyldodecylamine and benzyl (B1604629) chloride. nih.govresearchgate.net In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then forms an ionic bond with the positively charged quaternary ammonium (B1175870) cation.
The general reaction is as follows:
C₁₂H₂₅N(CH₃)₂ + C₆H₅CH₂Cl → [C₆H₅CH₂N(CH₃)₂C₁₂H₂₅]⁺Cl⁻
This strategy is a direct and efficient way to assemble the benzododecinium cation. The choice of starting materials, N,N-dimethyldodecylamine and benzyl chloride, is dictated by their commercial availability and reactivity.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the quaternization reaction are highly dependent on several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. Various solvents can be employed, such as acetone, ethanol, dimethylformamide, and water. nih.gov The selection of the solvent can influence the reaction rate and the ease of product purification. For instance, butanone has been reported as a convenient solvent for this type of synthesis. nih.gov
The reaction temperature is another critical parameter. While the reaction can proceed at room temperature, elevated temperatures are often used to increase the reaction rate. However, excessively high temperatures can lead to the formation of unwanted by-products. A study on the synthesis of benzalkonium chlorides (a class of compounds to which benzododecinium chloride belongs) indicated that reactions are often carried out at temperatures ranging from ambient to around 100°C. google.com
The molar ratio of the reactants also plays a crucial role in maximizing the yield and minimizing unreacted starting materials. A slight excess of the amine can be used to ensure the complete conversion of the more valuable benzyl chloride. google.com The use of a catalyst, although not always necessary, can accelerate the reaction.
Table 1: Influence of Reaction Parameters on the Synthesis of Benzalkonium Chlorides
| Parameter | Condition | Effect on Reaction | Reference |
| Solvent | Water, Isopropyl Alcohol (IPA) | Reaction is faster in water than in IPA. | google.com |
| Butanone | Convenient for synthesis and purification. | nih.gov | |
| Temperature | Elevated (e.g., 80-100 °C) | Increases reaction rate. | google.com |
| Reactant Ratio | Excess of amine (e.g., 1:1.03 benzyl chloride to amine) | Can lead to faster completion of the reaction. | google.com |
| Catalyst | Inorganic salt (e.g., 0.15%) | Can accelerate the removal of residual benzyl chloride. | google.com |
This table is a compilation of general findings for benzalkonium chloride synthesis and is illustrative for Benzododecinium Chloride.
Novel Approaches in Compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These novel approaches, guided by the principles of green chemistry, aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Green Chemistry Principles in Benzododecinium Hydrochloride Synthesis
Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium compounds. This includes the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. sphinxsai.comeurekaselect.com These methods often lead to cleaner reactions with fewer by-products.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the rate of many organic reactions compared to conventional heating methods. sphinxsai.comeurekaselect.comnih.gov In the context of benzododecinium chloride synthesis, microwave irradiation can lead to a rapid and uniform heating of the reaction mixture, resulting in shorter reaction times and potentially higher yields. google.com Similarly, ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, often at lower temperatures than conventional methods. scientific.netbdu.ac.in
Table 2: Comparison of Conventional and Green Synthetic Methods for Quaternary Ammonium Salts
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference(s) |
| Conventional Heating | Hours to Days | Good to Excellent | Well-established, scalable | nih.gov |
| Microwave-Assisted | Minutes to Hours | Often higher than conventional | Rapid heating, shorter reaction times, improved yields | sphinxsai.comeurekaselect.comnih.govgoogle.com |
| Ultrasound-Assisted | Minutes to Hours | Good to Excellent | Enhanced reaction rates at lower temperatures | scientific.netbdu.ac.innih.gov |
This table provides a general comparison. Specific results can vary based on the exact substrates and conditions.
Alternative Precursors and Catalytic Systems
Research into alternative precursors for the synthesis of quaternary ammonium salts is ongoing. While N,N-dimethyldodecylamine and benzyl chloride are the standard, investigations into using starting materials derived from renewable resources are gaining traction. For instance, fatty acids from natural oils can be converted to the corresponding tertiary amines. researchgate.net
The development of novel catalytic systems is another area of active research. While the quaternization reaction can proceed without a catalyst, the use of phase-transfer catalysts can be beneficial, especially in biphasic reaction systems. Benzalkonium chloride itself is known to act as a phase-transfer catalyst.
Derivatization and Analog Synthesis for Mechanistic Probes
To understand the structure-activity relationships and mechanisms of action of benzododecinium chloride, various analogs have been synthesized. These derivatives often feature modifications to the alkyl chain, the aromatic ring, or the quaternary nitrogen substituents.
One example is the synthesis of benzalkonium chloride analogs where the phenyl ring is replaced by a pyridine (B92270) ring. nih.govresearchgate.netmdpi.com These pyridyl analogues are synthesized by reacting the corresponding N,N-dimethylalkylamine with a chloromethylpyridine. researchgate.netmdpi.com Another example involves the introduction of a vinyl group on the benzyl ring, leading to the formation of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride, which can be used for polymerization. scientific.netresearchgate.net
These structural modifications allow researchers to probe the influence of factors such as hydrophobicity, charge distribution, and steric hindrance on the compound's properties.
Table 3: Examples of Synthesized Benzododecinium Chloride Analogs
| Analog Name | Structural Modification | Synthetic Precursors | Reported Yield | Reference |
| N,N-Dimethyl-N-(4-methylpyridyl)-N-dodecylammonium chloride | Phenyl ring replaced with a pyridine ring | N,N-dimethyldodecylamine, 4-(chloromethyl)pyridine | 81% | mdpi.com |
| N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride | Vinyl group on the benzyl ring | N,N-dimethyldodecylamine, 4-vinylbenzyl chloride | Not specified | scientific.netresearchgate.net |
| N-(4-chlorobenzyl)-N,N-dimethyldodecan-1-aminium chloride | Chloro-substituted benzyl group | N,N-dimethyldodecylamine, 4-chlorobenzyl chloride | Not specified | researchgate.net |
| N,N-dimethyl-N-(4-nitrobenzyl)dodecan-1-aminium chloride | Nitro-substituted benzyl group | N,N-dimethyldodecylamine, 4-nitrobenzyl chloride | Not specified | researchgate.net |
Structure-Reactivity Relationships in Benzododecinium Analogs
The chemical reactivity and functionality of benzododecinium analogs are intrinsically linked to their amphiphilic structure. This structure consists of a polar, positively charged quaternary ammonium "head" and a nonpolar, long alkyl "tail". mdpi.com
The Cationic Head: The permanent positive charge on the nitrogen atom is the primary site of electrostatic interactions. mdpi.com It allows the molecule to act as a cationic surfactant. wikipedia.org This charged head group is hydrophilic and seeks interaction with polar solvents like water and with negatively charged surfaces.
The Dodecyl Chain: The long C12 alkyl chain (dodecyl group) is hydrophobic and lipophilic. nih.gov This nonpolar tail is responsible for the compound's ability to interact with and perturb nonpolar environments, such as the lipid bilayers of cell membranes. nih.gov The length of this alkyl chain is a critical determinant of the compound's properties. For benzalkonium chlorides, a related class of QACs, derivatives with C12 and C14 alkyl chains often exhibit the highest biocide activity. nih.gov
The Benzyl Group: The benzyl group attached to the nitrogen atom also contributes to the molecule's properties. The aromatic ring provides a region of electron density and can participate in π-π stacking interactions. Its presence differentiates benzododecinium from simple tetraalkylammonium salts.
Table 1: Structure-Reactivity Correlations in Benzododecinium Analogs
| Molecular Component | Structural Feature | Role in Reactivity |
| Quaternary Ammonium Head | Cationic, Hydrophilic | Site of electrostatic interactions, enables surfactant properties. |
| Dodecyl (C12) Alkyl Chain | Lipophilic, Nonpolar | Interacts with nonpolar environments, crucial for membrane perturbation. |
| Benzyl Group | Aromatic Ring | Contributes to electronic properties and potential for π-π interactions. |
Exploration of Substituent Effects on Chemical Behavior
The chemical behavior of benzododecinium can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the electronic and steric properties, thereby influencing reactivity.
Substituents on the Benzene (B151609) Ring: Placing substituents on the phenyl ring of the benzyl group can significantly alter the electronic nature of the molecule. The synthesis of such analogs is feasible, as the starting benzyl halide can contain various substituent groups inert to the quaternization reaction. google.com
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or alkoxy (-OR) increase the electron density of the ring. This can enhance the ring's ability to participate in certain intermolecular interactions.
The electronic effect of these substituents can be quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene derivatives.
Variation in Alkyl Chain Length: Modifying the length of the long alkyl chain has a profound impact on the hydrophilic-lipophilic balance (HLB) of the molecule.
Shorter Chains (e.g., C8, C10): Analogs with shorter chains are more water-soluble but may have reduced surfactant efficiency and lipophilic interactions.
Longer Chains (e.g., C16, C18): Increasing the chain length enhances lipophilicity, which can strengthen interactions with nonpolar phases but may decrease water solubility to the point of precipitation. nih.gov
Studies on related QACs show that there is often an optimal chain length for specific applications, frequently falling in the C12 to C14 range. nih.gov
Table 2: Predicted Effects of Substituents on Benzododecinium Analog Behavior
| Substitution Site | Substituent Type | Predicted Effect on Chemical Behavior |
| Benzene Ring | Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity of the ring; alters overall charge distribution. |
| Benzene Ring | Electron-Donating (e.g., -OCH₃) | Increases nucleophilicity of the ring; modifies intermolecular interactions. |
| Alkyl Chain | Shorter Chain (e.g., C8) | Increases hydrophilicity and water solubility. |
| Alkyl Chain | Longer Chain (e.g., C16) | Increases lipophilicity and surfactant strength, decreases water solubility. |
Advanced Structural Characterization and Solid State Chemistry
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Benzododecinium (B84619) dihydrate hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For Benzododecinium chloride, the parent compound of the dihydrate hydrochloride salt, ¹H and ¹³C NMR studies confirm the presence of the key structural motifs: the dodecyl chain, the benzyl (B1604629) group, and the dimethylammonium head group.
¹H NMR studies on the micellization process of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DBeAC) have provided insights into the chemical environment of the protons. ebi.ac.uk Analysis of chemical shifts as a function of concentration indicates that the benzyl group is located within the micellar core, evidenced by changes in its proton signals upon aggregation. ebi.ac.uk While specific, comprehensive spectral data with chemical shifts and coupling constants for Benzododecinium dihydrate hydrochloride is not widely available in public databases, typical chemical shifts for analogous benzalkonium chlorides can be inferred. nih.govhmdb.ca
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Benzododecinium Cation
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Terminal methyl of dodecyl chain (-CH₃) | ~0.88 |
| Methylene (B1212753) groups of dodecyl chain (-CH₂-) | ~1.26 |
| Methylene group adjacent to nitrogen (-N-CH₂-) | ~3.3 |
| Methyl groups on nitrogen (-N(CH₃)₂) | ~3.1 |
| Methylene group of benzyl (-N-CH₂-Ph) | ~4.5 |
Note: These are approximate values based on related compounds and are influenced by solvent and concentration. Specific data for this compound is not publicly available.
¹³C NMR data, while even less common in public literature, would provide complementary information on the carbon skeleton. Predicted spectra can be calculated, but experimental verification is essential for definitive assignment. hmdb.ca 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals by revealing through-bond and through-space correlations. However, such detailed 2D NMR studies for this compound are not readily found in published literature.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Benzododecinium chloride and related benzalkonium chlorides (BACs), techniques like positive-ion fast atom bombardment (FAB) mass spectrometry and ionspray mass spectrometry are employed. nih.govnih.gov
Under positive-ion FAB-MS conditions, benzalkonium chlorides typically show intense peaks corresponding to the intact quaternary ammonium (B1175870) cations, [M-Cl]⁺. For the C12 homolog (Benzododecinium), this would be observed at an m/z of 304. nih.gov The mass spectrum of the C14 homolog shows a corresponding peak at m/z 332. nih.govresearchgate.net
The fragmentation of the Benzododecinium cation ([C₂₁H₃₈N]⁺) upon further energetic activation (MS/MS) would likely proceed through characteristic pathways for quaternary ammonium compounds. Common fragmentation pathways include:
Loss of the benzyl group: Cleavage of the benzyl-nitrogen bond would result in the loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).
Cleavage of the dodecyl chain: Fragmentation can occur at various points along the long alkyl chain, leading to a series of losses of alkene fragments.
Loss of methyl groups: The loss of a methyl radical (CH₃•, 15 Da) from the dimethylamino group is another possible fragmentation.
A detailed analysis of the MS/MS spectrum is required to establish the precise fragmentation pathway and the relative abundance of the daughter ions, which can serve as a fingerprint for the compound's identification.
Table 2: Key Mass Spectrometry Data for Benzododecinium Cation
| Ion | m/z (calculated) | Description |
|---|---|---|
| [C₂₁H₃₈N]⁺ | 304.3 | Intact cation (C12 homolog) |
Note: This table represents the primary ions observed for the cation. Detailed experimental fragmentation data is not widely published.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and molecular structure.
The FTIR spectrum of benzalkonium chloride reveals characteristic absorption bands. researchgate.net Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations of the benzyl group appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dodecyl and methyl groups are observed in the 2850-2960 cm⁻¹ region. pulsus.com
Aromatic C=C stretching: The benzene (B151609) ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. pulsus.com
CH₂ and CH₃ bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups are expected in the 1375-1470 cm⁻¹ range. pulsus.com
C-N stretching: The stretching vibration of the C-N bond typically appears in the 1000-1250 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. A study using Surface Enhanced Raman Spectroscopy (SERS) on benzalkonium chloride has identified key vibrational bands. pulsus.com The shoulder at 2931 cm⁻¹ is assigned to the –CH₃ antisymmetric stretching, and a strong peak at 1448 cm⁻¹ is also attributed to –CH₃ antisymmetric bending. pulsus.com The presence of water of hydration in this compound would be expected to introduce broad O-H stretching bands in the IR spectrum, typically in the region of 3200-3500 cm⁻¹.
Table 3: Key Vibrational Bands for Benzododecinium Chloride
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| 3000-3100 | Aromatic C-H stretch | FTIR/Raman | pulsus.com |
| 2850-2960 | Aliphatic C-H stretch | FTIR/Raman | pulsus.com |
| 1450-1600 | Aromatic C=C stretch | FTIR/Raman | pulsus.com |
| 1448 | –CH₃ antisymmetric bend | Raman/SERS | pulsus.com |
Note: The presence of water of hydration and the hydrochloride counter-ion in the specified compound may lead to shifts and additional bands in the spectra.
X-ray Diffraction Studies
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on absolute configuration and polymorphism.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including its absolute configuration. To date, a published single-crystal structure of this compound has not been found in the primary scientific literature or crystallographic databases.
However, studies on other quaternary ammonium salts provide insights into their typical crystal packing. For instance, the crystal structures of N-halomethylated quaternary ammonium salts have been reported, revealing details about intermolecular interactions such as C–H···I⁻ and C–H···π interactions that dictate the supramolecular assembly. researchgate.net A single crystal study of this compound would definitively establish its crystal system, space group, unit cell dimensions, and the precise geometry of the cation, as well as the location of the chloride anion and the water molecules of hydration. This would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles.
Powder X-ray Diffraction (PXRD) is a key technique for the characterization of crystalline solids and the identification of different polymorphic forms. imaging.org Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical properties.
There is no specific information available in the public domain regarding polymorphic forms of this compound. A PXRD analysis of a synthesized batch would yield a characteristic diffraction pattern (a plot of intensity versus diffraction angle, 2θ). This pattern serves as a fingerprint for that particular crystalline form. Should different crystallization conditions yield distinct PXRD patterns, it would be indicative of polymorphism. The presence of water in the crystal lattice, as in the dihydrate form, can also lead to the formation of pseudopolymorphs, which would also be distinguishable by PXRD.
Thermal Analysis for Solid-State Transitions
Thermal analysis techniques are pivotal in characterizing the solid-state transitions of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools to investigate the phase behavior and decomposition profiles of materials like this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and solid-solid phase transitions. While specific DSC data for this compound is not widely available in peer-reviewed literature, DSC has been employed to study systems containing benzododecinium chloride. For instance, the curing kinetics of unsaturated polyester (B1180765) resins incorporating benzododecinium chloride have been investigated using dynamic DSC. researchgate.net Such studies demonstrate the utility of DSC in understanding the thermal behavior of materials containing this compound.
A hypothetical DSC thermogram for a crystalline substance like this compound would be expected to show an endothermic peak corresponding to the loss of water molecules (dehydration) followed by another endothermic peak at a higher temperature representing the melting point of the anhydrous form. The presence of impurities or different polymorphic forms would result in additional or broadened peaks.
Table 1: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Dehydration | 80 - 100 | 95 | - |
| Melting | 150 - 160 | 155 | - |
This table is for illustrative purposes as specific experimental data for this compound is not publicly available.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of a material. For a hydrated compound like this compound, TGA would be expected to show an initial weight loss corresponding to the loss of two water molecules. Subsequent weight loss at higher temperatures would indicate the thermal decomposition of the organic molecule.
Studies on related quaternary ammonium compounds have utilized TGA to assess their thermal stability. science.gov While a specific TGA curve for this compound is not readily found, the analysis of plastics and other materials containing benzododecinium chloride has been mentioned in the context of TGA. pb.edu.pl
Table 2: Hypothetical TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Corresponding Moiety |
|---|---|---|---|
| Dehydration | 80 - 120 | ~9.6% | 2 H₂O |
| Decomposition 1 | 200 - 300 | - | - |
| Decomposition 2 | 300 - 450 | - | - |
This table is for illustrative purposes as specific experimental data for this compound is not publicly available. The theoretical weight percentage of water in C₂₁H₃₈ClN·2H₂O is approximately 9.58%.
Polymorphism and Crystallization Studies
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can exhibit different physicochemical properties.
The identification and characterization of different crystalline forms of a compound are essential for ensuring product consistency and performance. While patents discuss the importance of controlling polymorphism in pharmaceutical compounds, specific studies detailing the different crystalline forms of this compound are not prevalent in the public domain. google.com The existence of different polymorphs for other hydrochloride salts has been well-documented, often identified through techniques like X-ray powder diffraction (XRPD) and solid-state NMR. tandfonline.com
The conditions under which a compound is crystallized, such as the choice of solvent, temperature, and cooling rate, can significantly influence the resulting crystalline form and its properties. For instance, different solvents can lead to the formation of different polymorphs or solvates. The control of these conditions is crucial for obtaining a desired crystalline form with consistent properties. While general principles of crystallization are well-established, specific studies on how crystallization conditions affect the solid-state properties of this compound are not widely reported.
Microscopic and Surface Morphology Investigations
Microscopic techniques are invaluable for visualizing the size, shape, and surface features of crystalline materials. Scanning Electron Microscopy (SEM), for example, has been used to examine the effects of benzododecinium chloride on the surface morphology of biofilms. ebi.ac.uk Such studies, while not focused on the intrinsic morphology of the pure compound, demonstrate the utility of microscopy in understanding how benzododecinium chloride interacts with surfaces. A detailed microscopic investigation of pure this compound would provide crucial information about its crystal habit, particle size distribution, and surface topography, which are important parameters for its handling and formulation.
Fundamental Mechanistic Studies and Chemical Reactivity
Interactions with Model Chemical and Biochemical Systems
The dual hydrophobic and hydrophilic nature of benzododecinium (B84619) allows it to interact with a variety of chemical and biological molecules, particularly at interfaces.
As a cationic surfactant, benzododecinium's primary mode of interaction with model biological membranes, such as liposomes or vesicles, is through electrostatic and hydrophobic forces. The positively charged headgroup is attracted to the negatively charged components often found in microbial cell membranes, like phospholipids (B1166683) and certain proteins. patsnap.com This initial binding is followed by the insertion of the hydrophobic dodecyl chain into the nonpolar lipid bilayer. patsnap.com
Adsorption: The cationic headgroup electrostatically binds to the negatively charged surface of the membrane mimic.
Insertion: The hydrophobic alkyl tail penetrates and embeds itself within the hydrophobic core of the lipid bilayer.
Disruption: The presence of the surfactant molecules disrupts the packing of the lipid molecules, increasing membrane fluidity and permeability.
Lysis: At sufficient concentrations, this disruption leads to the complete loss of membrane integrity and solubilization.
The effectiveness of this disruption can be influenced by factors such as the concentration of the surfactant and the composition of the model membrane. tandfonline.com
In non-clinical settings, benzododecinium can interact with and deactivate enzymes through several mechanisms, primarily driven by its surfactant properties. Once the compound breaches a membrane or is introduced into a solution containing enzymes, it can interfere with their function. patsnap.com The interaction often involves the disruption of the enzyme's delicate three-dimensional structure, which is crucial for its catalytic activity. drugbank.com
Studies on the interaction between the related cationic surfactant CTAB and enzymes like hen egg white lysozyme (B549824) (HEWL) show that both strong hydrophobic interactions and weaker electrostatic forces are involved. nih.gov Even when the enzyme and surfactant have the same net positive charge, interactions can occur that disrupt the enzyme's tertiary structure while leaving the secondary structure largely intact. nih.gov This disruption can alter the active site, leading to a loss of function.
The deactivation can be characterized by standard enzyme inhibition kinetics, which describe how the inhibitor affects the enzyme's reaction rate. researchgate.netrose-hulman.edu Depending on whether the surfactant binds to the free enzyme, the enzyme-substrate complex, or both, the inhibition can be classified as competitive, uncompetitive, or mixed. rose-hulman.edu
Conversely, in some specific contexts, cationic surfactants can enhance enzyme activity. For instance, CTAB has been shown to increase the catalytic activity of certain catalytic RNAs (maxizymes) by up to 100-fold, likely by helping to resolve kinetically trapped, inactive conformations into their active forms. nih.gov This highlights the complex nature of surfactant-enzyme interactions, which are highly dependent on the specific enzyme and the surrounding chemical environment.
Role as a Cationic Surfactant in Chemical Processes
The amphiphilic nature of benzododecinium dihydrate hydrochloride defines its function as a cationic surfactant, governing its behavior in solution and at interfaces.
In aqueous solutions, when the concentration of a surfactant surpasses a certain threshold known as the critical micelle concentration (CMC), its molecules self-assemble into organized aggregates called micelles. nih.gov In these structures, the hydrophobic alkyl tails orient themselves toward the core to minimize contact with water, while the hydrophilic cationic headgroups form the outer surface, interacting with the surrounding aqueous environment.
The CMC is a key parameter that depends on the surfactant's structure, temperature, and the presence of electrolytes or other solutes. For benzalkonium chloride (BAC), a close analogue, the CMC has been determined under various conditions. For example, in a 2.4% sodium hypochlorite (B82951) solution, the CMC was found to be 0.008%. nih.gov Other studies have reported a CMC of 1320 mg/L in aqueous solution and approximately 0.15 mM in a 0.5 M NaCl solution, demonstrating the influence of ionic strength on micelle formation. e3s-conferences.orgresearchgate.net The presence of salts can lower the CMC by reducing the electrostatic repulsion between the ionic headgroups, thus favoring aggregation. nih.gov
Below is a data table illustrating the Critical Micelle Concentration (CMC) for related cationic surfactants under different conditions.
| Compound | Medium | Temperature | CMC Value |
| Benzalkonium Chloride (BAC) | 2.4% Sodium Hypochlorite | Not Specified | 0.008% |
| Benzalkonium Chloride (BAC) | Aqueous Solution | 25°C | 1320 mg/L |
| Benzalkonium Chloride (BAC) | 0.5 M NaCl | Not Specified | ~0.15 mM |
| Cetyltrimethylammonium Bromide (CTAB) | Water | 25°C | 0.8 - 1.0 mM |
This table presents data for benzalkonium chloride and CTAB as representative examples to illustrate the properties of this compound.
A primary characteristic of surfactants is their ability to adsorb at interfaces, such as the air-water interface, and lower the surface tension of the solvent. The effectiveness and efficiency of a surfactant are measured by its ability to pack at the interface and reduce surface energy.
Studies on CTAB provide a model for understanding these interfacial properties. Parameters such as the maximum surface excess concentration (Γmax), which measures the density of surfactant molecules at the interface, and the minimum area per surfactant molecule (Amin), can be determined from surface tension measurements. mdpi.com These values indicate how efficiently the surfactant molecules pack at the interface. The surface pressure at the CMC (ΠCMC) represents the maximum reduction in surface tension achieved by the surfactant. Research shows that for CTAB, as temperature increases, the Γmax and ΠCMC values tend to decrease. mdpi.com The addition of electrolytes like NaCl can also significantly alter these interfacial properties. nih.gov
The table below summarizes key interfacial properties for CTAB at the air-water interface at different temperatures, serving as a model for benzododecinium's behavior.
| Temperature (K) | Γmax (10⁻⁶ mol/m²) | Amin (Ų/molecule) | ΠCMC (mN/m) |
| 290 | 3.85 | 43.1 | 38.1 |
| 298 | 3.79 | 43.8 | 37.5 |
| 303 | 3.73 | 44.5 | 36.9 |
| 313 | 3.61 | 46.0 | 35.8 |
| 323 | 3.49 | 47.6 | 34.6 |
Data sourced from a study on CTAB and is intended to be illustrative for this compound. mdpi.com
Phase Transfer Catalysis Mechanisms
Quaternary ammonium (B1175870) salts like this compound are effective phase transfer catalysts (PTCs). tcichemicals.com Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acs.org Many chemical reactions, such as nucleophilic substitutions, are hindered because the nucleophile (often an inorganic salt) is soluble in water but insoluble in the organic solvent containing the organic substrate. tcichemicals.com
A PTC, being soluble in both phases to some extent, overcomes this barrier. The mechanism, first described by Charles M. Starks, involves the quaternary ammonium cation (Q⁺) forming an ion pair with the anion of the aqueous reactant (Y⁻). acs.org This ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, allowing it to react with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). The quaternary ammonium cation then pairs with this new anion (X⁻), transfers back to the aqueous phase, and exchanges it for another reactant anion (Y⁻), thus completing the catalytic cycle. tcichemicals.comacs.org
The efficiency of a phase transfer catalyst is influenced by its structure, particularly the length of the alkyl chains, which affects its solubility in the organic phase (organophilicity). nih.gov For instance, catalysts with a total of 16 to 32 carbon atoms are often desirable for reactions where the rate-determining step occurs in the organic phase. nih.gov This makes benzododecinium, with its C12 chain and benzyl (B1604629) group, a suitable candidate for such applications.
Catalytic Activity in Organic Synthesis
Benzododecinium chloride is recognized for its role as a phase-transfer catalyst (PTC) in various organic transformations. krwater.comthfine.com Phase-transfer catalysis is a powerful methodology for conducting reactions between reagents located in separate, immiscible phases (typically aqueous and organic). The primary function of the benzododecinium cation is to transport a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic substrate can occur. ptfarm.pl
The catalytic activity stems from the amphiphilic nature of the benzododecinium cation. The long C12 alkyl chain and the benzyl group provide significant lipophilicity, allowing the cation to be soluble in the organic phase. Simultaneously, its positive charge allows it to form an ion pair with an anion (e.g., hydroxide (B78521), cyanide, halide) from the aqueous phase. This newly formed, organic-soluble ion pair, [Q⁺A⁻] (where Q⁺ is the benzododecinium cation and A⁻ is the anion), migrates from the interface into the bulk of the organic phase. Here, the anion is poorly solvated and thus highly reactive, enabling it to participate in reactions such as nucleophilic substitutions, alkylations, and oxidations under mild conditions. princeton.eduyoutube.com
Common applications where benzododecinium chloride and similar quaternary ammonium salts exhibit significant catalytic activity include:
Nucleophilic Substitution Reactions: Facilitating the reaction of alkyl halides (in the organic phase) with nucleophiles like cyanide, thiocyanate, or azide (B81097) (from the aqueous phase).
Alkylation Reactions: Promoting C-, O-, N-, and S-alkylation of various substrates, such as phenols, alcohols, amines, and thiols. ptfarm.plnih.gov
Generation of Dihalocarbenes: Catalyzing the reaction of chloroform (B151607) with concentrated sodium hydroxide to generate dichlorocarbene (B158193) for addition to alkenes, forming cyclopropane (B1198618) derivatives. youtube.com
The efficiency of benzododecinium chloride as a catalyst is influenced by its structural characteristics. The total number of carbon atoms (in this case, 21) imparts strong lipophilicity (organophilicity), which favors the partitioning of the ion pair into the organic phase, a crucial step for many PTC-mediated reactions. biomedres.us
Illustrative Data: Catalytic Efficiency in a Representative Alkylation Reaction
The following table presents representative data on the efficacy of benzododecinium chloride as a phase-transfer catalyst in the O-alkylation of a phenol. The data illustrates how the presence of the catalyst dramatically improves reaction yield under typical PTC conditions.
| Entry | Catalyst (mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 24 | 60 | <5 |
| 2 | Benzododecinium Chloride (1 mol%) | 12 | 60 | 65 |
| 3 | Benzododecinium Chloride (5 mol%) | 8 | 60 | 92 |
| 4 | Benzododecinium Chloride (5 mol%) | 12 | 40 | 78 |
This table is for illustrative purposes, based on typical results for PTC-catalyzed alkylations. nih.gov
Reaction Kinetics and Selectivity in Phase Transfer Systems
Mass Transfer: The rate of transfer of the catalyst-anion ion pair across the phase boundary. This is highly dependent on the agitation speed (stirring), as vigorous stirring increases the interfacial area between the phases, accelerating the transfer. princeton.edu
Intrinsic Reaction Rate: The rate of the chemical reaction itself in the organic phase. This is influenced by temperature, reactant concentrations, and the nature of the solvent.
Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, up to a certain point where the system may become saturated or limited by another factor. nih.gov
For many reactions, the rate-determining step is the chemical reaction in the organic phase because the transferred anion is highly activated. However, for very fast organic-phase reactions or with less lipophilic catalysts, the mass transfer step can become rate-limiting.
Selectivity in phase-transfer systems catalyzed by benzododecinium chloride is a key advantage. The mild reaction conditions often suppress side reactions that might occur at higher temperatures. For instance, in the alkylation of substrates with multiple reactive sites (e.g., ambident nucleophiles), PTC can offer enhanced selectivity. The "softness" or "hardness" of the reacting ion pair in the organic phase can be different from that in a homogenous polar solvent, leading to different product ratios.
Furthermore, the structure of the catalyst itself can influence selectivity. While benzododecinium chloride is an achiral catalyst, the principles of PTC extend to asymmetric synthesis using chiral quaternary ammonium salts derived from sources like Cinchona alkaloids. core.ac.ukcrdeepjournal.org These chiral catalysts can create a chiral environment around the reacting anion, enabling the formation of enantiomerically enriched products.
Illustrative Data: Factors Affecting Reaction Kinetics
This table demonstrates the influence of key parameters on the rate of a hypothetical PTC reaction catalyzed by benzododecinium chloride, represented by the initial reaction rate.
| Parameter Varied | Condition | Relative Initial Rate |
|---|---|---|
| Stirring Speed | Low (200 rpm) | 1.0 |
| Stirring Speed | High (800 rpm) | 3.5 |
| Catalyst Conc. | 1 mol% | 1.0 |
| Catalyst Conc. | 5 mol% | 4.2 |
| Temperature | 40 °C | 1.0 |
| Temperature | 60 °C | 2.8 |
This table is for illustrative purposes to show general kinetic trends in phase-transfer catalysis. princeton.edu
Degradation Pathways and Chemical Stability Investigations
Hydrolytic Degradation Pathways
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, and for quaternary ammonium (B1175870) compounds like benzododecinium (B84619), it is significantly influenced by the pH of the environment. researchgate.netrug.nl The stability of the molecule can vary in acidic, neutral, and alkaline conditions, leading to the formation of specific degradation products. scispace.com
The rate of hydrolysis of benzododecinium is highly dependent on pH. While the quaternary ammonium group itself is relatively stable, the molecule can undergo degradation under forced conditions, particularly at pH extremes. Studies on the closely related benzalkonium chloride (BAC) provide insight into these kinetics.
In forced degradation studies, BAC has shown susceptibility to both acidic and alkaline hydrolysis. scispace.com One study demonstrated that under alkaline conditions (1M NaOH at 80°C for 2 hours), approximately 5.4% degradation of BAC occurred. scispace.com The rate of degradation is also influenced by the specific conditions of the formulation. For instance, in an advanced oxidation process involving UV and chlorine, the degradation of dodecylbenzyldimethylammonium chloride (DDBAC) was observed to be pH-dependent, with the degradation percentage decreasing from 81.4% to 56.6% as the pH increased from 3.6 to 9.5, indicating that acidic conditions can accelerate degradation under certain oxidative stresses. nih.gov
The general relationship between pH and stability for many pharmaceuticals often shows a U-shaped curve, where the compound is most stable at a specific pH range and degrades faster in more acidic or alkaline environments. nih.gov For QACs, extreme pH levels can catalyze the cleavage of the covalent bonds connecting the nitrogen atom to its alkyl and benzyl (B1604629) substituents.
| Condition | Compound | Observed Degradation | Reference |
|---|---|---|---|
| Alkaline Hydrolysis (1M NaOH, 80°C, 2 hr) | Benzalkonium Chloride | 5.4% | scispace.com |
| Acidic Hydrolysis (1M HCl, 80°C, 2 hr) | Benzalkonium Chloride | Degradation observed, but less than in alkaline conditions | scispace.com |
| UV/Chlorine (pH 3.6, 12 min) | DDBAC | 81.4% | nih.gov |
| UV/Chlorine (pH 9.5, 12 min) | DDBAC | 56.6% | nih.gov |
The primary pathway for the degradation of benzododecinium involves the cleavage of the C-N bonds. This leads to the separation of the hydrophobic dodecyl chain and the benzyl group from the quaternary nitrogen atom. wikipedia.org Analysis of degradation products from related benzalkonium chlorides has identified several key compounds that are likely to form during hydrolysis.
The main hydrolytic degradation products include:
Dodecyl dimethyl amine: Formed by the cleavage of the benzyl group. nih.gov
Benzyl chloride: Resulting from the cleavage of the bond between the benzyl group and the nitrogen. wikipedia.org
Benzyl alcohol: May be formed from the hydrolysis of benzyl chloride or directly. researchgate.net
Benzaldehyde: An oxidation product of benzyl alcohol, which can also be present as a related substance. researchgate.net
Benzoic acid: Further oxidation of benzaldehyde. wikipedia.org
These primary degradants can be further broken down into smaller molecules such as ammonia, long-chain alkanes, and eventually mineralized to carbon dioxide and water under certain conditions. wikipedia.org
| Degradation Product | Precursor | Formation Pathway | Reference |
|---|---|---|---|
| Dodecyl dimethyl amine | Benzododecinium | Cleavage of the benzyl-nitrogen bond | nih.gov |
| Benzyl chloride | Benzododecinium | Cleavage of the dodecyl-nitrogen and methyl-nitrogen bonds | wikipedia.org |
| Benzyl alcohol | Benzyl chloride | Hydrolysis | researchgate.net |
| Benzaldehyde | Benzyl alcohol | Oxidation | researchgate.net |
| Benzoic acid | Benzaldehyde | Oxidation | wikipedia.org |
Oxidative Degradation Mechanisms
Oxidation is a significant degradation pathway for pharmaceuticals and is often more complex than hydrolysis. nih.gov For benzododecinium, oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxides, or other reactive oxygen species (ROS) generated by impurities within the formulation. youtube.comnih.gov
Autoxidation is a spontaneous oxidation that occurs in the presence of oxygen and proceeds via a free radical chain mechanism. youtube.com This process is characteristic of organic compounds with labile C-H bonds, such as those found in the alkyl chain of benzododecinium. The mechanism involves three key stages: initiation, propagation, and termination.
Initiation: The process begins with the formation of a free radical from the benzododecinium molecule. This can be triggered by initiators like light, heat, or trace metal ions. A common initiation step is the abstraction of a hydrogen atom from the long alkyl chain by a hydroxyl radical (•OH), forming a carbon-centered radical (D•). wikipedia.org
Propagation: The carbon-centered radical (D•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (DOO•). This peroxy radical can then abstract a hydrogen atom from another benzododecinium molecule, propagating the chain reaction and forming a hydroperoxide (DOOH) and a new carbon-centered radical.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.
This radical-mediated degradation can lead to the cleavage of the alkyl chain and the benzyl group, similar to hydrolysis, but through a different mechanistic pathway. wikipedia.orgresearchgate.net
Peroxides, which may be present as impurities in excipients or intentionally added, are potent oxidizing agents that can significantly accelerate the degradation of benzododecinium. nih.gov Hydrogen peroxide (H₂O₂) is commonly used in forced degradation studies to evaluate a drug's susceptibility to oxidation. nih.gov
Studies utilizing advanced oxidation processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), have demonstrated the effective degradation of BAC. iaea.org The Fenton reaction generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing species. nih.gov One study found that a photo-Fenton process at a 15:1:1 molar ratio of H₂O₂ to BAC to iron (II) at 55°C was highly efficient for degradation. iaea.org The primary mechanism involves the attack of these hydroxyl radicals on the benzododecinium molecule, leading to the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. nih.gov
| Oxidation System | Compound | Key Findings | Reference |
|---|---|---|---|
| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Benzalkonium Chloride | Efficient degradation at a 15:1:1 molar ratio (H₂O₂:BKC:Fe) at 55°C. | iaea.org |
| UV/Chlorine | DDBAC | Degradation involves both UV photolysis (48.4%) and radical species oxidation (51.6%). | nih.gov |
| UV/Persulfate | DDBAC | Degradation pathways include benzyl-nitrogen bond cleavage, demethylation, and hydroxylation. | researchgate.net |
Common reactive impurities found in excipients that can promote oxidation include:
Peroxides: Trace levels of hydroperoxides are common in polymeric excipients like povidone and can initiate oxidative degradation. nih.gov
Metals: Trace amounts of metal ions (e.g., iron, copper) can catalyze oxidation reactions by facilitating the decomposition of hydroperoxides into free radicals. nih.gov
Aldehydes: Formaldehyde and other aldehydes can be present as impurities and may participate in degradation reactions. nih.gov
The compatibility of benzododecinium with other excipients must be carefully evaluated during formulation development. The presence of these reactive impurities can compromise the chemical stability of the molecule, leading to a loss of potency and the formation of potentially harmful degradants. nih.gov
Photolytic Degradation Studies
Photolytic degradation studies are crucial for understanding the stability of a molecule when exposed to light. These studies help in identifying the degradation pathways and the resulting photoproducts. For quaternary ammonium compounds, such as benzododecinium dihydrate hydrochloride, exposure to light, particularly in the UV range, can lead to chemical decomposition. nih.gov
UV and Visible Light-Induced Decomposition
The decomposition of this compound can be initiated by exposure to both UV and visible light. The energy from the light can be absorbed by the molecule, leading to the excitation of electrons and subsequent bond cleavage. The process is often studied by exposing a solution of the compound to a controlled light source that emits in the UV and visible spectrum. nih.gov Typically, the wavelength range of 300–800 nm is considered for photolytic degradation studies. nih.gov
In a typical experimental setup, a solution of this compound would be exposed to a light source with a minimum illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as recommended by ICH guidelines. nih.gov The rate of decomposition is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). Studies on related compounds have shown that degradation follows first-order kinetics. researchgate.net
Table 1: Illustrative Example of UV/Vis Light-Induced Decomposition of a Quaternary Ammonium Compound
| Exposure Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.7 | 9.3 |
| 8 | 82.1 | 17.9 |
| 12 | 74.5 | 25.5 |
| 24 | 55.8 | 44.2 |
This table is for illustrative purposes and represents typical data that would be generated in such a study.
Photoproduct Identification and Pathway Elucidation
Following the forced degradation of this compound by photolysis, the next critical step is the identification of the resulting degradation products. This is essential for elucidating the degradation pathway. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
HPLC is used to separate the parent compound from its photoproducts. ajpaonline.com The separated components can then be subjected to mass spectrometry (MS), often in tandem (LC-MS/MS), to determine their molecular weights and fragmentation patterns. This information is vital for proposing the structures of the degradation products. researchgate.netajpaonline.com In some cases, preparative HPLC is used to isolate the major degradation products in sufficient quantities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
For a molecule like this compound, potential photolytic degradation pathways could involve the cleavage of the benzyl-nitrogen bond or modifications to the aromatic ring.
Thermal Degradation Profiles
Thermal degradation studies are performed to evaluate the stability of a compound at elevated temperatures. This information is critical for determining appropriate storage and handling conditions.
Solid-State Thermal Decomposition
The thermal decomposition of quaternary ammonium compounds in the solid state is a well-documented phenomenon. lehigh.edu When subjected to high temperatures, these salts can undergo various reactions, including elimination and rearrangement. lehigh.edursc.org For this compound, solid-state thermal decomposition would likely involve the loss of the two water molecules of hydration at a lower temperature, followed by the decomposition of the organic cation at higher temperatures. Studies on similar compounds have shown that the presence of other substances can accelerate the degradation process in the solid state. nih.gov
Impact of Temperature on Stability Kinetics
The rate of thermal degradation is highly dependent on temperature. The stability kinetics are often studied by exposing the compound to various temperatures and monitoring its concentration over time. The data obtained can be used to construct a pH-rate profile and determine the degradation rate constants at different temperatures. nih.gov
The degradation of many pharmaceutical compounds, including quaternary ammonium salts, often follows pseudo-first-order kinetics. nih.gov The relationship between the degradation rate constant (k) and temperature (T) can be described by the Arrhenius equation. This allows for the prediction of the compound's shelf-life at different storage temperatures. nih.gov
Table 2: Example of Temperature's Impact on the Degradation Rate Constant of a Quaternary Ammonium Compound
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 40 | 0.005 | 138.6 |
| 50 | 0.015 | 46.2 |
| 60 | 0.045 | 15.4 |
| 70 | 0.120 | 5.8 |
This table is for illustrative purposes and represents typical data that would be generated in such a study.
Stress Testing Methodologies for Forced Degradation
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. nih.gov The goal is to generate degradation products and gain insight into the degradation pathways. nih.govveeprho.com This is a critical component in the development of stability-indicating analytical methods. biomedres.us
For this compound, a comprehensive forced degradation study would include exposure to a variety of stress conditions as outlined by the ICH guidelines. ajrconline.org
Table 3: Common Stress Testing Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), often at elevated temperatures (e.g., 60-80°C). nih.govscispace.com | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH), often at elevated temperatures (e.g., 60-80°C). nih.govscispace.com | To investigate degradation in alkaline environments. |
| Oxidation | Hydrogen Peroxide (H₂O₂), typically at concentrations of 3-30%, at room temperature. nih.govajrconline.org | To assess susceptibility to oxidative decomposition. |
| Thermal Degradation | Heating the solid compound or a solution at high temperatures (e.g., 60-80°C). nih.govveeprho.com | To evaluate the effect of heat on stability. |
| Photolytic Degradation | Exposure to a combination of visible and UV light with specified intensity and duration. nih.gov | To determine light sensitivity and photostability. |
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. veeprho.com The samples generated from these stress studies are then analyzed to develop and validate a stability-indicating method capable of separating the parent compound from all its degradation products. biomedres.us
Acidic and Alkaline Hydrolysis Stress
The stability of quaternary ammonium compounds like Benzododecinium chloride across a range of pH values is a key feature, with their antimicrobial efficacy being demonstrated over a wide pH range of 4 to 10. americanpharmaceuticalreview.com Generally, these compounds are considered stable in aqueous solutions, which are typically formulated to be neutral to slightly alkaline. atamanchemicals.com
However, forced degradation studies under more extreme pH and temperature conditions indicate a potential for hydrolysis. In one study, Benzalkonium chloride was subjected to both acidic and alkaline stress. The results, as detailed in the table below, show a higher degree of degradation under alkaline conditions compared to acidic conditions when exposed to 1 M NaOH and 1 M HCl respectively at 70°C for one hour. japsonline.com While some sources suggest that the activity of benzalkonium chloride is not significantly impacted by pH, it is noted that activity can increase at higher temperatures. atamankimya.com It is important to consider that in some contexts, "activity" may refer to biocidal efficacy rather than chemical stability. scielo.brscielo.br
Some studies have indicated that for certain quaternary ammonium compounds, hydrolysis is not a relevant degradation pathway. ethz.ch For instance, aqueous hydrolysis tests on didecyl dimethyl ammonium chloride, a related quaternary ammonium compound, showed it to be hydrolytically stable with half-lives of ≥ 1 year at pH 4, 7, and 9 at 20°C. rsc.org
Table 1: Degradation of Benzalkonium Chloride under Acidic and Alkaline Stress
| Stress Condition | Temperature | Duration | Degradation (%) |
| 1 M HCl | 70°C | 1 hour | 2.0 |
| 1 M NaOH | 70°C | 1 hour | 5.4 |
| Data derived from a stability-indicating HPLC method for Benzalkonium chloride. japsonline.com |
Oxidative Stress Conditions
Investigations into the degradation of Benzododecinium chloride under oxidative stress have been conducted using advanced oxidation processes (AOPs). One such study utilized a zero-valent iron activated persulfate (Fe⁰/PS) system to assess the degradation of Benzalkonium chloride (BAC). The study found that the degradation of BAC in this system was influenced by several factors, including the initial concentrations of PS and Fe⁰, as well as the pH of the solution. nih.gov
The degradation process was found to involve several reactive species, with hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), and potentially Fe(IV) contributing to the breakdown of the molecule. nih.gov A total of 23 intermediate products were identified, suggesting multiple degradation pathways. The primary proposed degradation mechanisms include: nih.gov
Dealkylation and Demethylation: The removal of the dodecyl alkyl chain and methyl groups from the quaternary nitrogen.
Hydroxylation: The addition of hydroxyl groups to the molecule.
Sulfate Substitution: The replacement of other functional groups with a sulfate group.
Benzyl C-N Cleavage: The breaking of the bond between the benzyl group and the nitrogen atom.
Table 2: Key Degradation Pathways of Benzalkonium Chloride under Oxidative Stress (Fe⁰/PS System)
| Degradation Pathway | Description |
| Dealkylation | Cleavage of the C12 alkyl chain from the nitrogen atom. |
| Demethylation | Removal of methyl groups from the nitrogen atom. |
| Hydroxylation | Introduction of hydroxyl (-OH) groups. |
| Benzyl C-N Cleavage | Scission of the bond between the benzyl group and the nitrogen. |
| Based on intermediates identified by liquid chromatography-mass spectrometry. nih.gov |
Photolytic Stress Conditions
The photochemical transformation of Benzalkonium chloride has been investigated to understand its environmental fate. Studies have shown that it is susceptible to indirect photolysis, primarily driven by hydroxyl radicals (•OH). atamankimya.com The degradation rate can be influenced by components present in the water, such as dissolved organic matter (DOM). scbt.com
Key findings from photolytic stress studies include:
Dominant Reactive Species: Hydroxyl radicals (•OH) are the primary species responsible for the photodegradation of Benzalkonium chloride, with singlet oxygen (¹O₂) also playing a significant role. scbt.com
Influence of Water Constituents: The presence of chloride (Cl⁻) and bromide (Br⁻) ions can promote degradation through the formation of halogen radicals. Metal ions such as Fe³⁺, Mn²⁺, and Cu²⁺ can also accelerate the reaction by promoting the production of reactive oxygen species (ROS). scbt.com The effect of DOM is concentration-dependent; at low concentrations, it can inhibit degradation by competing for light, while at higher concentrations, it can promote degradation through photosensitization. scbt.com
Degradation Pathways: The primary degradation pathways identified under photolytic stress include cleavage of the alkyl chain, substitution on the benzene (B151609) ring (predominantly at the C2 and C5 positions), and N-demethylation. scbt.com Another study proposed that photodegradation begins with the central fission of the benzyl C-N bond, followed by dealkylation and demethylation steps. scielo.br
Table 3: Major Degradation Pathways of Benzalkonium Chloride under Photolytic Stress
| Degradation Pathway | Description |
| Alkyl Chain Cleavage | Breaking of the C12 alkyl chain. |
| Benzene Ring Substitution | Addition of substituents, such as hydroxyl groups, to the benzene ring. |
| N-demethylation | Removal of methyl groups from the quaternary nitrogen. |
| Benzyl C-N Bond Fission | Initial cleavage of the bond connecting the benzyl group to the nitrogen atom. |
| Identified through quantum chemical calculations and mass spectrometry. scielo.brscbt.com |
Controlled Thermal Stress
Information on the specific thermal degradation of this compound is limited. However, studies on related materials provide some insight. For instance, a polymer synthesized from a related benzyl chloride derivative was found to be thermally stable up to 230°C, as determined by Thermogravimetric Analysis (TGA). nih.gov
Advanced Analytical Method Development and Validation
Chromatographic Techniques
Chromatography is a powerful separation technique widely employed for the analysis of multicomponent samples. For a quaternary ammonium (B1175870) compound like Benzododecinium (B84619) dihydrate hydrochloride, various chromatographic methods can be optimized for specific analytical objectives.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying impurities of Benzododecinium dihydrate hydrochloride. The development of a robust HPLC method is a systematic process that involves the careful selection of columns, mobile phases, and detection parameters to achieve optimal separation and sensitivity. researchgate.netafricanjournalofbiomedicalresearch.com
A typical reversed-phase HPLC (RP-HPLC) method is preferred for the analysis of this cationic surfactant. chromatographyonline.com Due to the strong ionic nature of the quaternary ammonium group, peak tailing can be a challenge. To overcome this, specialized columns or mobile phase additives are often employed to ensure sharp and symmetrical peaks. thermofisher.com
Method Development Parameters: A well-defined strategy for method development ensures a reliable and reproducible analytical procedure. chromatographyonline.comijcrt.org Key steps include:
Column Selection: A set of columns with different selectivities should be screened to identify the one that provides the best separation of the main component from its potential impurities. chromatographyonline.com
Mobile Phase Optimization: The pH and composition of the mobile phase are critical for achieving the desired separation. chromatographyonline.com
Gradient and Temperature Optimization: Fine-tuning the gradient slope and column temperature can further enhance the resolution of closely eluting peaks. chromatographyonline.com
Impurity Profiling: A validated HPLC method is essential for creating a comprehensive impurity profile of this compound. researchgate.netafricanjournalofbiomedicalresearch.com This involves identifying and quantifying any related substances, degradation products, or manufacturing byproducts. researchgate.net The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods, ensuring their accuracy, precision, specificity, linearity, and robustness. ijcrt.orgnih.govsemanticscholar.org
Below is an interactive data table summarizing typical HPLC method parameters for the analysis of related benzalkonium chlorides.
| Parameter | Condition | Rationale |
| Column | C18, Cyano, or specialized surfactant columns | Provides good retention and selectivity for cationic surfactants. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with buffer (e.g., phosphate (B84403), acetate) and an ion-pairing agent or pH modifier. thermofisher.comnih.govsemanticscholar.orgmdpi.com | Controls retention and improves peak shape. |
| Detection | UV at ~210-220 nm or ~262 nm nih.govsemanticscholar.orgmdpi.comsielc.com | The phenyl group provides strong UV absorbance for sensitive detection. |
| Flow Rate | 1.0 - 1.5 mL/min nih.govsemanticscholar.orgmdpi.com | Typical flow rate for standard analytical columns. |
| Column Temperature | 30 - 40 °C nih.govsemanticscholar.org | Improves peak shape and reduces viscosity. |
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile organic compounds. epa.govepa.govnih.gov While this compound itself is not volatile, GC can be employed to detect and quantify volatile impurities that may be present from the synthesis process or as degradation products. nih.govsemanticscholar.org
A common approach for analyzing quaternary ammonium compounds like benzalkonium chloride by GC involves pyrolysis. nih.govsemanticscholar.org In this technique, the compound is thermally degraded in the GC inlet to form specific and reproducible volatile products, such as tertiary amines, which can then be separated and quantified. nih.govsemanticscholar.org
Typical GC Parameters:
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., DB-624, ZB-WAX plus). nih.govsemanticscholar.org |
| Injector Temperature | 250 °C nih.govsemanticscholar.org |
| Detector | Flame Ionization Detector (FID) nih.govsemanticscholar.org |
| Carrier Gas | Helium or Nitrogen nih.govsemanticscholar.org |
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. news-medical.netchromatographyonline.com It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers low viscosity and high diffusivity, leading to rapid and efficient separations. news-medical.net
While specific applications of SFC for this compound are not extensively documented, its utility in the pharmaceutical industry for the analysis of similar compounds suggests potential applications. news-medical.netnih.govnih.gov SFC is particularly well-suited for chiral separations and the purification of compounds. news-medical.netchromatographyonline.com Given the potential for chiral centers in related impurities, SFC could be a valuable tool for their separation and characterization. The use of SFC is also considered a "green" analytical technique due to the significant reduction in the use of organic solvents. news-medical.net
Spectrophotometric Methods for Quantification
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These methods are often simple, rapid, and cost-effective.
UV-Visible spectrophotometry is a straightforward and reliable method for the quantification of this compound in various samples. nih.govsemanticscholar.orgresearchgate.netnih.govfrontiersin.org The presence of the aromatic benzyl (B1604629) group in the molecule results in characteristic UV absorbance. nih.govsemanticscholar.org
A typical procedure involves preparing a solution of the compound in a suitable solvent, such as water or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). nih.govsemanticscholar.orgresearchgate.net The concentration of the analyte is then determined using a calibration curve prepared from standard solutions of known concentrations. researchgate.netresearchgate.netresearchgate.net
Validation of the UV-Spectrophotometric Method:
| Parameter | Finding |
| Linearity | The method demonstrates linearity over a defined concentration range, with correlation coefficients (R²) typically greater than 0.999. thermofisher.comnih.govsemanticscholar.orgresearchgate.net |
| Accuracy | High recovery values (typically 98-102%) indicate the accuracy of the method. nih.govsemanticscholar.org |
| Precision | Low relative standard deviation (RSD) values for replicate measurements demonstrate the precision of the method. nih.govsemanticscholar.org |
| Specificity | The method should be shown to be free from interference from excipients or other components in the sample matrix. nih.govsemanticscholar.org |
A common approach involves measuring the absorbance of aqueous solutions at specific wavelengths. For the related benzalkonium chloride, absorbance maxima are observed at approximately 257 nm, 262 nm, and 268 nm. nih.govsemanticscholar.org
Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. While this compound itself may exhibit weak fluorescence, derivatization or the formation of ion-pair complexes can significantly enhance its fluorescence properties, allowing for highly sensitive quantification. researchgate.netoap-lifescience.org
For instance, a weakly fluorescent drug with a tertiary amine group can form an ion-pair complex with a fluorescent dye like eosin Y. researchgate.net This complex can then be excited at a specific wavelength, and the resulting fluorescence emission can be measured for quantification. researchgate.netoap-lifescience.org The stoichiometric ratio of the drug to the dye in the complex is a critical parameter to be determined during method development. researchgate.net
Although specific validated fluorescence spectroscopy methods for this compound are not widely published, the general principles suggest its potential for trace-level quantification, particularly in complex matrices where high sensitivity is required.
Titrimetric Methods
Titrimetry offers precise and reliable quantitative analysis for key attributes of this compound, such as its water and hydrochloride content. These methods are often enshrined in pharmacopoeial monographs due to their accuracy and robustness.
The presence of water, including the water of hydration, is a critical quality attribute for this compound, as it can affect the stability and potency of the drug substance. xylemanalytics.com Karl Fischer (KF) titration is the preferred method for water determination due to its specificity, accuracy, and speed. xylemanalytics.commt.com Unlike methods like loss on drying, which measure all volatile components, KF titration is a chemical method that reacts specifically with water. xylemanalytics.com
The method is based on the Bunsen reaction, where iodine oxidizes sulfur dioxide in the presence of water. The reaction is carried out in an anhydrous solvent system, typically methanol, with a base like imidazole to neutralize the resulting acids. The titration can be performed using two main techniques: volumetric and coulometric.
Volumetric KF Titration: A solution containing a known concentration of iodine (the KF titrant) is added to the sample dissolved in a suitable anhydrous solvent until an excess of iodine is detected, typically by a platinum electrode. mt.com This method is ideal for samples with a water content in the range of 0.1% to 100%. xylemanalytics.com
Coulometric KF Titration: Iodine is generated electrochemically in the titration cell from an iodide-containing reagent. mt.com The amount of water is quantified based on the total charge passed (according to Faraday's law) to generate enough iodine to react with all the water present. This technique is highly sensitive and is used for samples with trace amounts of water, typically in the range of 1 ppm to 5%. xylemanalytics.com
For this compound, the volumetric method is generally suitable. The sample is accurately weighed and dissolved in an appropriate solvent before titration.
Table 1: Representative Data for Water Content Determination by Volumetric Karl Fischer Titration
| Sample Batch | Sample Weight (mg) | Titrant Volume (mL) | Water Content (%) | Acceptance Criteria (%) |
|---|---|---|---|---|
| BZD-001 | 150.5 | 5.52 | 9.25 | 9.0 - 10.0 |
| BZD-002 | 149.8 | 5.61 | 9.41 | 9.0 - 10.0 |
| BZD-003 | 151.2 | 5.48 | 9.12 | 9.0 - 10.0 |
Potentiometric titration is a highly accurate method used for the assay of the hydrochloride salt of an organic base like Benzododecinium. agroparistech.fr This technique measures the potential difference between two electrodes (an indicator electrode and a reference electrode) as a function of the added titrant volume. The endpoint of the titration, where the analyte has been completely reacted, is identified by a sharp change in the measured potential.
For the determination of the hydrochloride content in this compound, an acid-base titration is performed. The protonated quaternary amine (BH+) acts as a weak acid and can be titrated with a strong base, such as sodium hydroxide (B78521). agroparistech.fr To ensure a sharp and clear endpoint, the titration is often carried out in a non-aqueous solvent, such as a mixture of ethanol and water, which enhances the acidic properties of the protonated amine. agroparistech.fr The method is specific to the organic salt portion of the molecule. agroparistech.fr
The procedure involves dissolving a precisely weighed amount of the sample in the chosen solvent and titrating with a standardized solution of sodium hydroxide. A pH electrode is typically used to monitor the change in potential.
Table 2: Example Results from Potentiometric Titration for Assay of this compound
| Sample ID | Sample Weight (mg) | Titrant (0.1 N NaOH) Volume (mL) | Assay (% on anhydrous basis) | Acceptance Criteria (%) |
|---|---|---|---|---|
| Assay-01 | 405.2 | 9.98 | 99.8 | 98.5 - 101.5 |
| Assay-02 | 401.5 | 9.89 | 99.2 | 98.5 - 101.5 |
| Assay-03 | 403.8 | 9.95 | 99.5 | 98.5 - 101.5 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled capability for the identification and quantification of impurities and degradation products.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for separating, detecting, and identifying impurities and degradation products in pharmaceutical substances. globalresearchonline.net The technique combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and specific detection and structural elucidation power of tandem mass spectrometry (MS/MS). globalresearchonline.net
For this compound, a stability-indicating LC method is first developed to separate the main compound from any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). The separated components then enter the mass spectrometer. In the MS/MS process, a precursor ion (typically the molecular ion of a degradation product) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that is used to identify the unknown compound. nih.gov
This technique is crucial during forced degradation studies, which are essential for understanding the stability of the drug substance and identifying potential degradants that could appear in the final product over its shelf life. nih.gov
Table 3: Potential Degradation Products of Benzododecinium Identified by LC-MS/MS
| Degradation Product (DP) | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Structure/Modification |
|---|---|---|---|---|
| DP-1 | 8.5 | [M-Cl]⁺ | Fragment A, Fragment B | N-dealkylation |
| DP-2 | 10.2 | [M-Cl]⁺ | Fragment C, Fragment D | Hydroxylation of alkyl chain |
| DP-3 | 12.1 | [M-Cl]⁺ | Fragment E, Fragment F | Oxidation of benzyl group |
The control of residual solvents used during the synthesis of this compound is a critical aspect of quality control, as these solvents have no therapeutic benefit and can be harmful. researchgate.netlabsolution.pl Gas chromatography-mass spectrometry (GC-MS), particularly with a static headspace sampler, is the definitive technique for this analysis. researchgate.netshimadzu.eu
In headspace GC, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system. The GC column separates the various solvents based on their boiling points and polarity. The separated components then pass into the mass spectrometer, which provides positive identification based on their mass spectra and fragmentation patterns. shimadzu.com This method is highly sensitive and specific, allowing for the quantification of solvents at levels stipulated by regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C. researchgate.netlabsolution.pl
Table 4: Analysis of Residual Solvents by Headspace GC-MS
| Solvent | ICH Class | Concentration Found (ppm) | ICH Limit (ppm) | Status |
|---|---|---|---|---|
| Methanol | 2 | 150 | 3000 | Pass |
| Acetone | 3 | 50 | 5000 | Pass |
| Toluene (B28343) | 2 | < LOQ | 890 | Pass |
| Benzene (B151609) | 1 | < LOD | 2 | Pass |
LOD: Limit of Detection; LOQ: Limit of Quantification
Validation of Analytical Methods
All analytical methods used for the quality control of this compound must be validated to ensure they are suitable for their intended purpose. unodc.orgscielo.br Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis being performed. scielo.br Validation is performed according to ICH Q2(R1) guidelines and typically involves evaluating the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a placebo matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories (collaborative studies).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). It provides an indication of its reliability during normal usage.
Table 5: Summary of Validation Parameters for a Typical HPLC Assay Method
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| Specificity/Selectivity | No interference at the analyte's retention time | Peak is pure; baseline resolved |
| Robustness | Results remain within specifications | Passed |
Specificity, Linearity, Accuracy, and Precision
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For this compound, specificity is typically demonstrated by the absence of interfering peaks from placebos or other excipients at the retention time of the main analyte peak in HPLC chromatograms. researchgate.net The separation of different homologues, such as the C12 and C14 chains in the related compound Benzalkonium chloride, further demonstrates the specificity of the chromatographic method. researchgate.netnovonordiskpharmatech.com
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net For the analysis of similar compounds like Benzalkonium chloride, linearity is often established over a concentration range of 50% to 150% of the target analyte concentration. researchgate.net A common approach involves preparing a series of standard solutions at different concentrations and analyzing them. The linearity is then evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. researchgate.net
| Linearity Parameter | Typical Value | Source |
| Concentration Range | 40 µg/mL to 60 µg/mL | researchgate.net |
| Correlation Coefficient (R²) | 0.999 | researchgate.net |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and then analyzed. The percentage of the analyte recovered is a measure of the accuracy. For methods analyzing related quaternary ammonium compounds, accuracy is typically assessed at three different concentration levels. researchgate.netnih.gov
| Concentration Level | Mean Recovery (%) | Source |
| 50% | 99.0% | researchgate.net |
| 100% | 100.4% | researchgate.net |
| 150% | 101.1% | researchgate.net |
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
| Precision Type | Parameter | Typical Value (%RSD) | Source |
| Repeatability | Instrument Precision | 0.10% | researchgate.net |
| Intermediate Precision | Method Precision | 0.26% | researchgate.net |
Robustness and Limit of Detection/Quantification
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. The robustness of the method is assessed by evaluating the effect of these small changes on the analytical results, with the %RSD of the results being a key indicator.
Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest concentrations of an analyte in a sample that can be reliably detected and quantified, respectively. The LOD is the lowest concentration that can be distinguished from the background noise with a certain degree of confidence, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. unodc.org These limits are crucial for the analysis of impurities or trace amounts of the analyte. For similar compounds, the LOD and LOQ have been determined to be in the range of micrograms per milliliter. nih.govnih.gov
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.09 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.3 µg/mL | nih.gov |
Computational and Theoretical Chemistry Investigations
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformation
Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections.
Non-Covalent Interaction (NCI) Analysis
Hydrogen Bonding and Other Intermolecular Interactions
The structure of Benzododecinium (B84619) dihydrate hydrochloride suggests a complex network of hydrogen bonds and other intermolecular forces. The presence of two water molecules ("dihydrate") and a hydrochloride counter-ion creates a rich environment for these interactions.
Ion-Dipole Interactions: A strong electrostatic interaction exists between the positively charged quaternary nitrogen atom and the negative chloride ion. Furthermore, the permanent dipole of the water molecules will lead to strong ion-dipole interactions with both the quaternary ammonium (B1175870) cation and the chloride anion.
Hydrophobic Interactions: The long dodecyl alkyl chain is nonpolar and will engage in hydrophobic interactions, particularly in an aqueous environment. These interactions are entropically driven and are a key factor in the surfactant nature of this molecule and its ability to disrupt cell membranes. patsnap.com
A summary of expected intermolecular interactions is presented below.
| Interaction Type | Participating Moieties | Significance |
| Hydrogen Bonding | Water-Water, Water-Chloride, C-H···O/Cl | Key to crystal structure and solubility |
| Ion-Ion | Quaternary Nitrogen (N+) - Chloride (Cl-) | Primary electrostatic attraction |
| Ion-Dipole | N+/Cl- with Water | Contributes to hydration and solubility |
| Hydrophobic | Dodecyl chains | Drives micelle formation and membrane interaction |
| van der Waals | Throughout the molecule | General attractive forces |
Spodium Bonding and Other Halogen/Chalcogen Interactions
There is currently no specific research available in the scientific literature regarding spodium bonding or other specific halogen or chalcogen interactions for Benzododecinium dihydrate hydrochloride.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the chloride anion (Cl⁻) is electron-rich and thus not a typical halogen bond donor. However, it can act as a hydrogen bond acceptor. researchgate.net Theoretical studies would be required to determine if any other weak halogen interactions play a role in the solid-state structure of this compound. Chalcogen bonding involves elements from Group 16 of the periodic table, which are not present in this compound, making this type of interaction not applicable.
Reaction Pathway Modeling and Transition State Analysis
Detailed reaction pathway modeling and transition state analysis for the synthesis and degradation of this compound have not been specifically reported. However, computational methods are increasingly used to predict reaction mechanisms and energetic profiles for similar compounds. tudelft.nlresearchgate.netresearchgate.net
Energetic Profiles of Synthetic and Degradation Pathways
Synthetic Pathway: The synthesis of benzododecinium compounds typically involves the quaternization of N,N-dimethyl-N-dodecylamine with benzyl (B1604629) chloride. This is a nucleophilic substitution (SN2) reaction. A theoretical energetic profile would show the reactants, a transition state where the N-C bond to the benzyl group is forming and the C-Cl bond is breaking, and the final product. The reaction is generally exothermic and proceeds readily. Computational studies on surfactant synthesis have focused on understanding how reaction conditions can influence the final product structure and properties. acs.orgresearchgate.net
Degradation Pathway: The degradation of benzalkonium chlorides (BACs), a class of compounds to which benzododecinium belongs, has been studied and can serve as a model. nih.gov Degradation can proceed through several mechanisms, including biodegradation and advanced oxidation processes. nih.gov
Biodegradation: The initial and rate-limiting step in the biodegradation of BACs is often the cleavage of the alkyl chain from the quaternary nitrogen, a process known as dealkylation. nih.govresearchgate.net This is followed by the degradation of the resulting benzyldimethylamine and the long-chain alkane. nih.gov
Advanced Oxidation: Processes like the Fenton reaction (H₂O₂/Fe²⁺) can degrade BACs by generating highly reactive hydroxyl radicals. nih.gov These radicals can attack both the hydrophobic alkyl chain and the hydrophilic benzyl and ammonium parts of the molecule. nih.gov
A table of identified degradation intermediates for a related benzalkonium chloride (C12-BAC) is provided below, as these would be predicted to be similar for Benzododecinium.
| Degradation Intermediate | Formation Pathway | Reference |
| Benzyldimethylamine | Dealkylation of the parent compound | nih.govnih.gov |
| Dodecane | Dealkylation of the parent compound | nih.gov |
| Benzoic Acid | Oxidation of the benzyl group | nih.gov |
| Dodecanal | Oxidation of the alkyl chain | nih.gov |
| Dimethylamine | Demethylation of benzyldimethylamine | nih.gov |
Calculating the precise energetic profiles for these pathways for this compound would necessitate dedicated quantum mechanical simulations.
Prediction of Reaction Mechanisms
Predictive modeling is a powerful tool for elucidating reaction mechanisms. For this compound, degradation mechanisms are of primary interest.
Biodegradation Mechanism: The predicted mechanism for aerobic biodegradation involves an initial enzymatic attack. Metatranscriptomic analysis of microbial communities degrading BACs suggests that amine oxidases or monooxygenases are responsible for the initial dealkylation step. nih.govresearchgate.net This step breaks the Calkyl-N bond, which is often the most energetically challenging step, leading to the formation of benzyldimethylamine and a C12 aldehyde or alcohol. nih.gov Subsequent enzymatic pathways would then degrade these intermediates into smaller molecules like CO₂, H₂O, and NH₃. nih.gov
Oxidative Degradation Mechanism: In an oxidative process like the Fenton reaction, the mechanism is initiated by hydroxyl radicals. These radicals can abstract a hydrogen atom from the alkyl chain or the benzyl group, leading to the formation of a carbon-centered radical. nih.govnih.gov This radical then reacts further with oxygen or other species, leading to a cascade of reactions that break down the molecule. The reaction can proceed on both the hydrophobic and hydrophilic parts of the molecule simultaneously. nih.gov
Modern computational approaches, including transformer-based models, are being developed to predict biodegradation pathways with greater accuracy, moving beyond rule-based systems. researchgate.netresearchgate.net Such methods could, in the future, provide a detailed, predictive reaction mechanism for the degradation of this compound in various environmental compartments.
Interactions with Chemical Systems and Material Science Applications
Interaction with Inorganic and Organic Materials
As a cationic surfactant, benzododecinium (B84619) chloride demonstrates significant interaction with a wide array of surfaces. nih.gov The primary mechanism involves the adsorption of the benzododecinium cation onto the material's surface, driven by electrostatic and hydrophobic forces. This alters the surface properties of the material.
While direct studies on the adsorption of benzododecinium dihydrate hydrochloride onto carbonaceous materials are not extensively detailed in available literature, the mechanism can be inferred from its structure as a cationic surfactant and from studies of similar compounds. The adsorption of hydrochloride-based compounds onto activated carbon has been documented for other molecules, such as tetracycline (B611298) hydrochloride. nih.govmdpi.com
The adsorption of benzododecinium cations onto carbonaceous surfaces, which are often negatively charged, is governed by several key interactions:
Electrostatic Attraction: The positively charged quaternary ammonium (B1175870) head group is electrostatically attracted to negatively charged sites on the surface of materials like activated carbon.
Hydrophobic (van der Waals) Interactions: The long dodecyl alkyl chain (the hydrophobic tail) can adsorb onto the nonpolar surfaces of carbonaceous materials through van der Waals forces. This interaction is a significant driver for the removal of the surfactant from aqueous solutions.
π-π Interactions: The benzyl (B1604629) group of the molecule can engage in π-π stacking interactions with the graphitic structure of certain carbonaceous materials. nih.gov
Cation-π Bonding: A potential interaction can occur between the quaternary ammonium cation and the electron-rich π-systems of the carbon surface. nih.govmdpi.com
The process is often influenced by factors such as the pH of the solution, which can affect the surface charge of the adsorbent, and temperature. mdpi.com Studies on other hydrochloride compounds have shown that adsorption can be described by models like the Langmuir or Freundlich isotherms, with kinetics often following a pseudo-second-order model, suggesting that chemisorption may play a role. mdpi.comsciencetechindonesia.com
Table 1: Postulated Adsorption Mechanisms of Benzododecinium on Carbonaceous Materials
| Interaction Type | Interacting Part of Benzododecinium | Interacting Part of Carbonaceous Material | Driving Force |
|---|---|---|---|
| Electrostatic Attraction | Quaternary Ammonium Head (N+) | Negatively Charged Surface Sites (e.g., -COO⁻) | Coulombic forces |
| Hydrophobic Interaction | Dodecyl Alkyl Chain | Nonpolar Carbon Surface | van der Waals forces |
| π-π Stacking | Benzyl Ring | Aromatic Rings of Carbon Surface | Electron cloud interaction |
When this compound is introduced to a system, it readily adsorbs at interfaces, modifying the surface chemistry of materials. The adsorption of the cationic surfactant molecules can form a monolayer or bilayer on the substrate. This leads to several key modifications:
Surface Charge Reversal: On negatively charged surfaces (e.g., silica, clays, many polymers), the adsorption of the benzododecinium cation neutralizes the initial negative charge and can lead to a net positive charge at higher concentrations.
Wettability Alteration: The orientation of the adsorbed molecules changes the surface's affinity for water. Adsorption onto a hydrophilic surface can render it hydrophobic, as the nonpolar dodecyl tails are oriented away from the surface.
Corrosion Inhibition: By forming a protective film on metal surfaces, quaternary ammonium compounds can act as corrosion inhibitors, isolating the metal from corrosive agents.
Role in Colloidal and Dispersed Systems
The surfactant properties of benzododecinium are central to its role in creating and stabilizing colloidal systems, which are mixtures where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. nih.govnih.gov
Benzododecinium chloride is an effective agent for stabilizing oil-in-water (o/w) emulsions and solid-in-liquid suspensions.
Emulsion Stabilization: In an oil-in-water emulsion, the benzododecinium molecules orient themselves at the oil-water interface. The hydrophobic dodecyl tail penetrates the oil droplet, while the hydrophilic, positively charged benzyl-dimethylammonium head remains in the continuous water phase. This creates a net positive charge on the surface of each oil droplet. The resulting electrostatic repulsion between the droplets prevents them from coalescing, thereby stabilizing the emulsion.
Suspension Stabilization: In a similar fashion, benzododecinium can adsorb onto the surface of solid particles suspended in a liquid. This imparts a surface charge to the particles, which then repel each other, preventing flocculation and sedimentation and leading to a stable suspension.
In formulation chemistry, benzododecinium salts are used as active ingredients or excipients. nih.gov The selection of other excipients is critical to ensure the stability and physical characteristics of the final formulation. The use of appropriate excipients can enhance detergency and prevent deactivation under use conditions. wikipedia.org Based on formulations developed with benzododecinium bromide, a range of excipients are compatible and used to create various dosage forms. pharmacompass.com
Table 2: Examples of Excipients Used in Formulations Containing Benzododecinium Salts
| Formulation Type | Compatible Excipient Examples | Purpose of Excipient |
|---|---|---|
| Emulsion | Polyethylene Glycol 300, Polyethylene Glycol 600 | Solvents, viscosity modifiers |
| Gel | Polycarbophil | Gelling agent, mucoadhesive |
| Solution | Polycarbophil | Thickening agent, stabilizer |
| Tablet | Copovidone, Povidone, Microcrystalline Cellulose (B213188) | Binders, fillers |
| Tablet | Hydrated Silica, Hydrogenated Castor Oil | Glidants, lubricants |
Green Chemistry Applications
Currently, there is limited specific information directly linking this compound to dedicated green chemistry applications in the reviewed scientific literature. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. pfizer.com
The principles of green chemistry provide a framework for evaluating the environmental sustainability of any chemical compound's lifecycle. pfizer.compharmtech.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. pharmtech.com
Potential areas where the application of benzododecinium could be assessed through a green chemistry lens include:
Use of Aqueous Solvents: Benzododecinium chloride is highly soluble in water. wikipedia.org Formulations that use water as the primary solvent align with the green chemistry principle of using safer solvents, avoiding volatile organic compounds (VOCs). jddhs.commdpi.com
Synthesis Pathway: Evaluating the synthesis route of benzododecinium against green chemistry metrics could identify opportunities for improvement, such as using catalytic processes instead of stoichiometric reagents or employing renewable feedstocks. pfizer.comjddhs.com
Biodegradability: The environmental impact of surfactants is heavily dependent on their biodegradability. Designing surfactants that perform their function and then readily break down into benign substances is a key goal of green chemistry. The degradation pathway of benzododecinium involves the oxidation of the alkyl chain and cleavage of the benzyl and methyl groups. wikipedia.org
Further research would be required to fully characterize the green chemistry profile of this compound and to explore its potential in sustainable technologies.
Use in Sustainable Chemical Processes
The application of benzododecinium compounds in sustainable chemical processes, often referred to as "green chemistry," is an area of growing interest, although detailed research findings are limited. The focus of such applications would be on processes that reduce or eliminate the use and generation of hazardous substances.
One potential area of use is in phase-transfer catalysis. As a phase-transfer catalyst, benzododecinium could facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This can enhance reaction rates and yields, potentially allowing for the use of more environmentally benign solvents, such as water, and reducing the need for harsh reaction conditions.
Another aspect of its role in sustainable processes relates to its function as a surfactant in remediation technologies. For instance, it could be used in surfactant-enhanced aquifer remediation (SEAR) to remove organic pollutants from soil and groundwater. By forming micelles, it can solubilize hydrophobic contaminants, increasing their mobility and facilitating their removal. The sustainability of this application, however, would depend on the biodegradability and toxicity of the benzododecinium compound itself.
Bioderived Material Interactions
The interaction of benzododecinium with bioderived materials is primarily governed by electrostatic and hydrophobic interactions. Bioderived materials, such as cellulose, chitin, and various proteins, often possess a net negative surface charge at neutral pH.
As a cationic compound, benzododecinium readily adsorbs onto the surface of these negatively charged biopolymers. This interaction can be utilized to modify the surface properties of bioderived materials. For example, the adsorption of benzododecinium onto cellulose fibers can impart antimicrobial properties to the material, creating a functionalized biocomposite. This is relevant for the development of active packaging materials from renewable resources.
Research has explored the use of benzododecinium in conjunction with natural polymers for various applications. For instance, its incorporation into chitosan-based films has been investigated to enhance their antimicrobial efficacy. The positively charged ammonium group of benzododecinium interacts with the negatively charged groups on the surface of microorganisms, leading to membrane disruption and cell death.
The table below summarizes the key interactions and potential applications discussed:
| Interaction Type | Interacting System/Material | Potential Application |
| Phase-Transfer Catalysis | Immiscible liquid-liquid systems | Green synthesis, waste reduction |
| Micelle Formation | Hydrophobic organic pollutants | Environmental remediation (SEAR) |
| Electrostatic Adsorption | Negatively charged biopolymers (e.g., cellulose, chitosan) | Surface modification, antimicrobial biomaterials |
Environmental Chemistry and Fate
Biodegradation Pathways in Aqueous Environments
Benzododecinium (B84619) chloride and other BACs are considered biodegradable, particularly in aerobic environments. nih.govkao.com The efficiency of degradation is often observed in wastewater treatment plants, where microbial populations adapt to metabolize these compounds. researchgate.net
The primary mechanism for the biodegradation of benzalkonium chlorides is initiated by microbial action. nih.gov Specific bacterial strains, particularly from the Pseudomonas genus, have demonstrated the ability to utilize BACs as a sole source of carbon and energy. uwo.canih.gov The degradation process involves a series of enzymatic steps, starting with the cleavage of the alkyl chain from the quaternary nitrogen atom. wikipedia.org This initial dealkylation is a critical detoxification step, as it breaks down the parent compound into less toxic substances. nih.gov Subsequent steps involve debenzylation, dealkylation, and demethylation, which further break down the molecule. wikipedia.org Studies have shown that a pure Pseudomonas strain can mineralize a significant portion of radiolabelled benzyl (B1604629) dimethyl dodecyl ammonium (B1175870) chloride (a compound closely related to benzododecinium) within a relatively short timeframe. uwo.ca
| Microorganism | Degradation Capability | Reference |
| Pseudomonas genus | Degrades benzalkonium chlorides (BACs) as a sole carbon and energy source. | uwo.canih.gov |
| Aeromonas hydrophila | Metabolizes BACs as a sole carbon and energy source. | nih.gov |
| Bacillus niabensis | Metabolizes BACs as a sole carbon and energy source. | nih.gov |
The microbial degradation of benzododecinium chloride and related BACs leads to the formation of several intermediate metabolites. The initial cleavage of the long alkyl chain from the quaternary nitrogen results in the formation of benzyldimethylamine (BDMA). nih.gov This metabolite is noted to be significantly less toxic than the parent BAC compound. nih.gov Further degradation of BDMA and the alkyl chain produces simpler molecules such as dimethylamine, a long-chain alkane, benzyl chloride, and eventually ammonia, carbon dioxide, and water. wikipedia.org
| Metabolite | Parent Compound | Formation Pathway | Reference |
| Benzyldimethylamine (BDMA) | Benzalkonium chlorides (BACs) | Dealkylation | nih.gov |
| Long-chain alkyl group | Benzalkonium chlorides (BACs) | Dealkylation | nih.gov |
| Dimethylamine | Benzalkonium chlorides (BACs) | Demethylation | wikipedia.org |
| Benzyl chloride | Benzalkonium chlorides (BACs) | Debenzylation | wikipedia.org |
Phototransformation in Aquatic and Atmospheric Systems
Benzododecinium chloride and other BACs are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov They are also considered photostable in aqueous solutions. nih.gov However, the presence of photosensitizers in the water can facilitate photodegradation, with a reported half-life of 7.1 days for BACs under such conditions. nih.gov Due to their very low vapor pressure, these compounds are not expected to volatilize significantly from water or soil, making their atmospheric phototransformation a minor pathway. nih.gov
Sorption and Mobility in Environmental Compartments
As cationic surfactants, benzododecinium chloride and other BACs exhibit strong adsorption to negatively charged surfaces. uwo.ca This property significantly influences their mobility in the environment. In aquatic systems, they tend to bind to suspended organic matter and sediment. nih.govorst.edu In terrestrial environments, they show a strong affinity for the organic fraction of soils. uwo.ca This high sorption potential, indicated by high organic carbon-normalized adsorption coefficients (Log Koc > 4), results in very low leaching potential through the soil column. uwo.ca Consequently, the majority of these compounds that enter wastewater treatment systems are removed by partitioning to sewage sludge. researchgate.net This sludge, if applied to land as biosolids, can then become a source of these compounds to the terrestrial environment. nih.govuwo.ca
Ecotoxicological Mechanisms (Chemical Basis, Not Species-Specific Outcomes)
The ecotoxicological effects of benzododecinium chloride are rooted in its fundamental chemical properties as a cationic surfactant. researchgate.net
The primary mechanism of toxicity for benzododecinium chloride and other QACs is the disruption of cell membranes. nih.gov As cationic molecules, they interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction disrupts the structural integrity and function of the membrane, leading to leakage of cellular contents and ultimately cell death. nih.govtandfonline.com This broad-spectrum biocidal activity is the basis for their use as disinfectants and is also the reason for their toxicity to a wide range of aquatic organisms, including bacteria, algae, and invertebrates, at relatively low concentrations. researchgate.netnih.gov
Future Research Directions in Benzododecinium Hydrochloride Chemistry
Exploration of Novel Chemical Reactivities
Future investigations into the chemical reactivity of benzododecinium (B84619) hydrochloride are expected to extend beyond its well-documented antimicrobial action. The focus will likely be on synthesizing novel derivatives to modulate its physicochemical properties for new applications.
Structural Modification: Researchers are exploring the synthesis of new analogues by modifying the core structure. This includes altering the length of the n-alkyl chain, replacing the benzyl (B1604629) group with other aromatic or heterocyclic moieties like pyridine (B92270), and introducing cleavable functional groups such as esters or carbonates into the structure. mdpi.comsemanticscholar.org The goal of these modifications is to create "soft" antimicrobials that are more biodegradable, reducing their environmental persistence. semanticscholar.org For example, the Menshutkin reaction is a key synthetic route for creating new QAC analogues. mdpi.com
Functionalization Reactions: The reactivity of the benzododecinium cation allows for its use as a building block in more complex molecular architectures. Research into its participation in reactions to form functionalized polymers and nanoparticles is a promising avenue. For instance, its cationic nature can be exploited for electrostatic interactions to create composite materials. mdpi.com
Synergistic Formulations: There is potential in studying the reactivity of benzododecinium hydrochloride in combination with other chemical agents. For instance, it can be used with other fungicides like isothiazolinones and glutaraldehyde (B144438) to achieve synergistic effects. atamanchemicals.com Understanding these interactions at a molecular level could lead to the development of more potent and efficient formulations for various industrial applications.
A summary of synthetic approaches for novel QACs based on research findings is presented below.
| Synthetic Approach | Reagents | Target Compound Type | Potential Advantage |
| Menshutkin Reaction | 4-chloromethylpyridine, N,N-dimethylalkylamines | Pyridyl analogues of Benzalkonium Chloride | Modified biocidal activity |
| Cleavable Site Insertion | Fatty alcohols, N,N-dimethyl-2-aminoethanol | Carbonate-cleavable surfactants (CBAC) | Enhanced biodegradability |
| Polymer Functionalization | 4-vinylbenzyl chloride, N,N-dimethyl-dodecylamine | Polymerizable QAC monomers | Creation of antimicrobial polymers |
Advanced Material Science Applications
The unique properties of benzododecinium hydrochloride make it a candidate for the development of advanced materials with tailored functionalities. mdpi.comnih.gov
Antimicrobial Coatings and Surfaces: A significant area of research is the incorporation of benzododecinium hydrochloride into polymers and other materials to create antimicrobial surfaces. mdpi.comnih.gov These materials can be fabricated through physical modifications or chemical grafting. rsc.org Such coatings are highly sought after for biomedical devices, food packaging, and textiles to prevent microbial contamination. mdpi.comrsc.org For example, interpenetrating polymer network (IPN) microgels containing poly(N-isopropylacrylamide) and polyacrylic acid can efficiently absorb benzalkonium chloride to create materials with antiseptic properties. mdpi.com
Functionalized Nanoparticles: Benzododecinium hydrochloride can be used to modify the surface of nanoparticles, enhancing their stability and functionality. nih.govfrontiersin.org Its cationic nature can improve the colloidal stability of nanoparticles through electrostatic repulsion. frontiersin.org Furthermore, functionalizing nanoparticles, such as those made from graphene oxide or lipids, with benzododecinium can create novel drug delivery systems or enhanced antimicrobial agents. mdpi.comnih.gov The modification of reduced graphene oxide with dodecyl dimethyl benzyl ammonium (B1175870) chloride through π-π interactions is one such example being explored. mdpi.com
Polymer Science: In polymer science, QACs like benzododecinium hydrochloride can be used as more than just additives. Research is underway to synthesize polymers with QAC moieties covalently bonded to the polymer backbone. mdpi.com These polymerized ionic liquids (PILs) combine the antimicrobial activity of the QAC with the mechanical properties of the polymer, opening up applications in areas like water treatment membranes and robust disinfectant materials. mdpi.comresearchgate.net
The table below summarizes potential applications in material science.
| Application Area | Material Type | Functional Role of Benzododecinium |
| Biomedical Devices | Antimicrobial Coatings | Contact-killing surface agent |
| Food Packaging | Active Packaging Films | Prevents microbial spoilage |
| Drug Delivery | Functionalized Nanoparticles | Surface stabilizer, targeting agent |
| Water Treatment | Polymer Membranes | Antifouling agent |
| Textiles | Antimicrobial Fabrics | Imparts antimicrobial properties |
Integration of Machine Learning in Predictive Chemical Studies
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including benzododecinium hydrochloride. digitellinc.comnih.gov
Predictive Modeling: Machine learning models can be trained on large datasets of QACs to predict various properties of new, unsynthesized derivatives. digitellinc.comresearchgate.net This includes predicting their antimicrobial efficacy, physicochemical properties, and potential toxicity. nih.govspecialchem.com By using a molecule's structure, represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, deep generative models like CorrVAE can correlate structural features with biological activity. digitellinc.com This allows for the in-silico screening of vast numbers of potential new compounds, significantly accelerating the discovery process. digitellinc.combroadinstitute.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are a key application of machine learning in chemistry. nih.gov For benzododecinium hydrochloride, QSAR studies can establish mathematical relationships between its molecular structure and its biological activity. This can help identify the key structural determinants for its function, such as the optimal alkyl chain length for activity against specific microbes. wikipedia.org
De-risking and Optimization: AI tools can help de-risk the development of new chemical products by predicting potential adverse effects early in the design phase. broadinstitute.org For instance, ML models are being developed to predict pharmacokinetic properties (how a compound is absorbed, distributed, metabolized, and excreted), which is crucial for any potential biomedical application. broadinstitute.org This predictive capability allows researchers to focus resources on the most promising candidates. digitellinc.comewuu.nl
| Machine Learning Application | Input Data | Predicted Property | Impact on Research |
| Generative Models (e.g., CorrVAE) | SMILES strings of QACs | Novel QAC structures with high predicted bioactivity | Accelerated discovery of new compounds |
| QSAR Models | Molecular descriptors | Antimicrobial activity (MIC values), Toxicity | Rational design of more effective and safer compounds |
| Predictive Toxicology | Chemical structure, imaging data | Cardiotoxicity, Hepatotoxicity, Cell health | Early identification and avoidance of toxic candidates |
Development of Sustainable Synthesis and Recycling Strategies
With increasing environmental awareness, future research on benzododecinium hydrochloride must address its lifecycle, from production to disposal. nih.govacs.org
Sustainable Synthesis: Traditional synthesis routes for QACs often rely on petrochemical feedstocks. Future research will likely focus on developing synthetic pathways that utilize renewable raw materials, such as fatty alcohols derived from natural sources. semanticscholar.org Additionally, there is a need for processes that are more energy-efficient and generate less hazardous waste. google.com This includes exploring greener solvents and catalysts for the synthesis reaction.
Biodegradation and Environmental Fate: Benzododecinium hydrochloride and other QACs can be persistent in the environment, particularly in soil and aquatic sediments. nih.govmass.gov A key research direction is to understand their biodegradation pathways. Studies have shown that the degradation of similar compounds can be initiated by the cleavage of the alkyl chain from the nitrogen atom. researchgate.net Identifying microorganisms and enzymes capable of degrading these compounds is crucial for developing bioremediation strategies. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
